BNTX maleate -

BNTX maleate

Catalog Number: EVT-10884953
CAS Number:
Molecular Formula: C27H27NO4
Molecular Weight: 429.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BNTX maleate is derived from the reaction between 7-benzylidenenaltrexone and maleic acid, resulting in the formation of the maleate salt. This compound falls under the category of synthetic organic compounds, specifically within the subclass of opioid receptor antagonists. Its classification as a selective antagonist highlights its ability to preferentially bind to delta-1 opioid receptors over other receptor subtypes such as delta-2, mu, and kappa receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of BNTX maleate involves a straightforward reaction process:

  1. Reactants: The primary reactants are 7-benzylidenenaltrexone and maleic acid.
  2. Solvent: Dimethyl sulfoxide is typically used as the solvent to facilitate the reaction.
  3. Conditions: The reaction is conducted at room temperature, allowing for optimal interaction between the reactants.
  4. Purification: Following the reaction, BNTX maleate is purified through recrystallization or other suitable methods to achieve high purity levels.

This method provides an efficient pathway for producing BNTX maleate with controlled quality.

Molecular Structure Analysis

Structure and Data

The molecular structure of BNTX maleate can be represented using various chemical notation systems:

  • InChI Key: WXOUFNFMPVMGFZ-WLNGDWEISA-N
  • Canonical SMILES: C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O
  • Isomeric SMILES: C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O

These representations highlight the compound's complex structure, which includes multiple rings and functional groups essential for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

BNTX maleate participates in various chemical reactions that are crucial for its functionality:

  • Oxidation: BNTX maleate can undergo oxidation reactions, leading to different oxidation products depending on the reagents used.
  • Reduction: The compound can be reduced to yield its corresponding reduced forms.
  • Substitution: Substitution reactions may occur where one functional group is replaced by another, facilitated by common reagents like potassium permanganate (oxidizing agent) or sodium borohydride (reducing agent).

These reactions are pivotal in exploring the compound's reactivity and potential modifications for enhanced efficacy.

Mechanism of Action

Process and Data

BNTX maleate exerts its pharmacological effects primarily through selective binding to delta-1 opioid receptors. By antagonizing these receptors, it inhibits the action of delta-1 agonists such as D-Pen 2,5-enkephalin. This selective interaction allows researchers to discriminate among different opioid receptor subtypes, providing insights into their roles in physiological and pathological processes.

The mechanism involves modulation of signaling pathways associated with delta-1 receptors, impacting various biological functions such as pain perception and addiction behaviors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BNTX maleate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 360.42 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: The compound is generally stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.

These properties are essential for handling and application in laboratory settings.

Applications

Scientific Uses

BNTX maleate has a wide range of applications across various scientific fields:

  • Chemistry: Utilized to study the properties and behavior of delta-1 opioid receptors.
  • Biology: Aids in understanding the role of delta-1 opioid receptors in biological processes such as anxiety modulation and myocardial infarction development.
  • Medicine: Investigated for therapeutic potential in treating conditions like alcohol dependence and drug addiction.
  • Pharmaceutical Industry: Employed in drug development targeting delta-1 opioid receptors, contributing to advancements in addiction treatment strategies .

These applications underscore BNTX maleate's significance as a research tool and its potential therapeutic benefits.

Introduction to δ-Opioid Receptor Pharmacology

Historical Context of Opioid Receptor Subtype Discovery

The classification of opioid receptors into distinct subtypes emerged from pioneering pharmacological studies in the 1970s–1990s. Martin et al. first proposed mu (mu opioid receptor) and kappa (kappa opioid receptor) subtypes based on differential responses to morphine and ketocyclazocine in 1976 [3] [6]. Shortly thereafter, the delta opioid receptor (delta opioid receptor) was identified through binding studies of enkephalins in the mouse vas deferens, revealing a receptor with preferential affinity for leucine-enkephalin compared to mu opioid receptor ligands [3] [6]. This pharmacological tripartite system—mu opioid receptor, kappa opioid receptor, delta opioid receptor—was later confirmed by molecular cloning in the early 1990s, with the isolation of genes encoding delta opioid receptor (OPRD1), mu opioid receptor (OPRM1), and kappa opioid receptor (OPRK1) [3].

However, inconsistencies persisted within delta opioid receptor pharmacology. Studies using selective ligands revealed divergent functional profiles and binding patterns that could not be reconciled with a single receptor entity. For example, the ligand 7-benzylidenenaltrexone (later designated BNTX) blocked antinociception induced by some delta opioid receptor agonists (e.g., DPDPE) but not others (e.g., deltorphin II) [3] [4]. This led to the hypothesis of delta opioid receptor heterogeneity. By the early 1990s, compelling evidence from cross-tolerance studies, selective antagonism, and binding assays supported the existence of two pharmacologically distinct delta opioid receptor subtypes:

  • delta1 opioid receptor: Preferentially bound/bioactivated by DPDPE, TAN-67, and antagonized by BNTX or DALCE.
  • delta2 opioid receptor: Preferentially bound/bioactivated by deltorphin II or DSLET, and antagonized by naltriben or 5'-NTII [3] [6].

Table 1: Key Ligands Defining delta opioid Receptor Subtypes

SubtypePrototypic AgonistsPrototypic AntagonistsFunctional Distinction
delta1 opioid receptorDPDPE, TAN-67BNTX, DALCEMediates spinal antinociception; modulates alcohol intake
delta2 opioid receptorDeltorphin II, DSLETNaltriben, 5'-NTIIModulates supraspinal antinociception; influences emotional responses

Critically, this subtype classification persisted despite the cloning of only a single delta opioid receptor gene (OPRD1), suggesting post-translational modifications, receptor oligomerization (e.g., delta opioid receptor-mu opioid receptor complexes), or tissue-specific signaling environments as potential mechanisms underlying pharmacological diversity [3] [6].

Emergence of Selective delta1 Antagonists in Neuropharmacology

The pharmacological delineation of delta opioid receptor subtypes necessitated tools for selective subtype manipulation. BNTX (7-benzylidenenaltrexone) emerged as the first highly selective, non-peptide delta1 opioid receptor antagonist. Developed by Portoghese’s group, its design leveraged the "message-address" concept, where the benzylidene moiety conferred delta1 selectivity [4] [9] [10]. Key pharmacological characteristics include:

  • Subtype Selectivity: BNTX exhibits ~100-fold greater affinity for delta1 binding sites (Ki = 0.1 nM for [3H]DPDPE sites) versus delta2 sites ([3H]DSLET sites) in guinea pig brain membranes [4] [10].
  • Functional Antagonism: At minute doses (ED50 = 6.3 pmol, i.c.v. in mice), BNTX potently antagonizes spinal antinociception induced by the delta1 agonist DPDPE (dose-ratio = 7.2) but not effects mediated by delta2 (DSLET), mu opioid receptor (morphine), or kappa opioid receptor (U69593) agonists [4] [7].
  • Chemical Properties: BNTX maleate salt (Chemical Name: 7-Benzylidenenaltrexone maleate; CAS 864461-31-4; Formula: C27H27NO4·C4H4O4; MW: 545.59) is a yellow powder soluble in DMSO (>20 mg/mL) or water (up to 10 mM with warming). It requires storage at -20°C under desiccation for stability [5] [9] [10].

Table 2: Technical Profile of BNTX Maleate

PropertySpecificationExperimental Context
Molecular Weight545.59 g/molAnhydrous free base + maleate counterion
Purity≥98% (HPLC)Vendor quality control (Tocris, Sigma-Aldrich)
Primary Targetdelta1 opioid receptor antagonistRadioligand binding, functional bioassays
delta1 vs. delta2 Selectivity~100-fold higher affinity for delta1Guinea pig brain membranes
Key ApplicationDiscriminating delta1- vs. delta2-mediated effectsAlcohol/drug dependence, neurogenic ion transport

BNTX became indispensable for defining delta1 opioid receptor roles:

  • Neurological Processes: Blockade of delta1 opioid receptor by intrathecal BNTX attenuates DPDPE-induced antinociception in the rat spinal cord, confirming delta1 opioid receptor mediation of spinal analgesia [7].
  • Gastrointestinal Function: Inhibits neurogenic ion transport in porcine ileal mucosa via a putative novel opioid receptor, suggesting complex peripheral delta opioid receptor pharmacology [2] [5].
  • Cardiac Protection: Defines a role for delta1 opioid receptor in opioid-mediated cardioprotection during ischemic preconditioning [9] [10].
  • Addiction Research: Used to implicate delta1 opioid receptor in modulating cocaine-seeking behavior and alcohol intake [9] [10].

Knowledge Gaps in delta1-Mediated Neuromodulatory Pathways

Despite BNTX’s utility, fundamental questions regarding delta1 opioid receptor biology persist:

  • Molecular Basis of Subtype Differentiation: The absence of distinct genes encoding delta1 vs. delta2 opioid receptor subtypes remains unresolved. Hypotheses include:
  • Receptor Complexes: Physical interaction between delta opioid receptor and mu opioid receptor ("DORcx" complexes) may create unique pharmacological sites [3]. BNTX binding may be favored in delta opioid receptor homomers versus delta opioid receptor-mu opioid receptor heteromers.
  • Tissue-Specific Signaling Milieu: Differences in G-proteins, kinases, or regulatory proteins between neuronal populations could alter ligand-receptor conformation and functional outcomes. In vitro studies expressing cloned delta opioid receptor alone often fail to replicate delta1/delta2 pharmacology seen in vivo [3] [6].
  • Biased Signaling: BNTX may stabilize distinct delta opioid receptor conformations compared to delta2 antagonists, leading to differential engagement of β-arrestin or G-protein pathways. Computational models suggest ligand-specific conformational ensembles influence functional selectivity [8].

  • Role in Neurodegeneration and Cognition: delta opioid receptor expression and enkephalin levels are altered in Alzheimer’s disease (AD), particularly in the hippocampus and amygdala [8]. However, the specific contribution of delta1 opioid receptor signaling is unclear:

  • Does BNTX-sensitive delta1 opioid receptor activation contribute to early cognitive deficits or neuroinflammation in AD models?
  • Does delta1 opioid receptor blockade modulate neurotrophic factors like BDNF, implicated in synaptic plasticity? [8].

  • Therapeutic Potential Beyond Pain: While delta1 opioid receptor antagonism shows promise in reducing addiction behaviors (e.g., cocaine seeking), its impact on depression or anxiety is ambiguous. Mixed mu opioid receptor/delta opioid receptor ligands exhibit antidepressant-like effects, but selective delta1 opioid receptor modulation via BNTX has yielded inconclusive results in mood regulation [6] [8].

Table 3: Critical Unresolved Questions in delta1 Opioid Receptor Pharmacology

Knowledge GapCurrent Insights Using BNTXResearch Barriers
Subtype Molecular IdentityPharmacological distinction robust in vivo; absent in single-gene expression systemsLack of selective antibodies/tools to detect putative post-translational subtypes
Neuromodulation in DiseaseAltered delta opioid receptor/enkephalin in Alzheimer’s brain regions [8]Unknown if delta1 or delta2 predominates in pathology
Functional SelectivityBNTX stabilizes inactive receptor conformations [8]Limited structural data for delta opioid receptor-BNTX complexes
Cross-talk with Other ReceptorsBNTX used to probe delta opioid receptor-mu opioid receptor synergy [2] [5]In vivo complexity of oligomer stoichiometry and localization

These gaps underscore the continued need for BNTX and next-generation subtype-selective tools. Advanced techniques like Gaussian-accelerated molecular dynamics (GaMD) simulations are being applied to delta opioid receptor-BNTX interactions to elucidate conformational determinants of delta1 selectivity and guide rational drug design [8]. Resolving these questions will clarify whether delta1 opioid receptor represents a viable therapeutic target for neurodegenerative disorders, affective disorders, or safer analgesia.

Properties

Product Name

BNTX maleate

IUPAC Name

(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21?,25-,26-,27+/m0/s1

InChI Key

WXOUFNFMPVMGFZ-WLNGDWEISA-N

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.